5-Norbornene-2,3-dicarboxylic anhydride

概述

描述

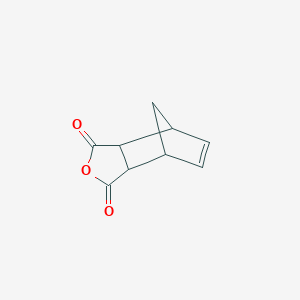

5-Norbornene-2,3-dicarboxylic anhydride (commonly referred to as nadic anhydride) is a bicyclic organic compound with the chemical formula C₉H₈O₃ (molecular weight: 164.16 g/mol). It is a white crystalline solid with a melting point of 162–165°C and is soluble in oxygenated, chlorinated, and aromatic solvents . Nadic anhydride is synthesized via the Diels-Alder reaction between cyclopentadiene and maleic anhydride, typically under elevated temperatures (e.g., 190–206°C), yielding a mixture of endo and exo isomers .

Nadic anhydride is widely utilized as:

- A curing agent for epoxy resins, enhancing thermal stability and mechanical properties .

- A co-monomer in unsaturated polyester resins to improve air-drying and heat resistance .

- A precursor for synthesizing derivatives such as esters, imides, and hydrosilylated compounds .

Its reactivity stems from the strained norbornene ring and the electron-deficient anhydride group, enabling participation in cycloadditions, polymerizations, and cross-linking reactions .

准备方法

Diels-Alder Reaction: Foundation of NDA Synthesis

The Diels-Alder cycloaddition between cyclopentadiene (CPD) and maleic anhydride (MAH) remains the cornerstone of NDA synthesis. This [4+2] cycloaddition generates both endo- and exo-isomers, with the ratio influenced by kinetic and thermodynamic factors .

Traditional Batch Reactor Methods

Early methods used dicyclopentadiene (DCPD) as the CPD precursor, requiring thermal cracking at 160–200°C to liberate monomeric CPD. Reactions in benzene or toluene at 20–60°C yielded endo-NDA as the kinetic product, with endo/exo ratios up to 95:5 . However, these methods faced challenges:

-

Low Efficiency : Only ~66% of DCPD cracked into CPD, with oligomer byproducts .

-

Solvent Toxicity : Benzene, though effective, posed health risks .

-

Labor-Intensive Purification : Separating isomers required recrystallization .

Continuous-Flow Microreactor Advancements

Recent innovations employ microreactors for one-pot synthesis, enhancing selectivity and reducing reaction times. Key parameters include:

Under these conditions, near-quantitative conversion (100%) and selectivity (98%) are achieved, with exo/endo ratios up to 1.19:1 . The microreactor’s rapid heat transfer minimizes side reactions, such as CPD oligomerization .

Solvent and Stereochemical Control

Solvent polarity critically impacts stereoselectivity. Density functional theory (DFT) calculations reveal:

-

Low-Polarity Solvents (e.g., ethylbenzene): Favor endo-NDA due to lower activation energy (ΔΔG‡ = 0.9 kcal/mol) .

-

High-Polarity Solvents (e.g., acetone): Stabilize exo-NDA transition states, increasing exo ratios .

A mixed acetone/ethylbenzene system balances MAH solubility and stereochemical outcomes, achieving exo/endo ratios unattainable in pure solvents .

Thermal Isomerization of endo- to exo-NDA

Post-synthesis, endo-NDA undergoes thermal isomerization to the thermodynamically stable exo-form. Key findings include:

-

Temperature Dependence : At 170–200°C, equilibrium exo/endo ratios reach 1.11:1 within 1 hour .

-

Pressure Effects : Excessive pressure (>4 MPa) accelerates retro-Diels-Alder reactions, reducing yield .

-

Catalyst-Free : Isomerization proceeds spontaneously under heat, avoiding side reactions .

Alternative Synthetic Routes

Fumaric Acid-Based Synthesis

Trans-5-norbornene-2,3-dicarboxylic acid, derived from fumaric acid and CPD, can be dehydrated to NDA. However, this method requires harsh conditions (170°C, acid catalysts) and offers no stereochemical advantage over Diels-Alder routes .

Mixed C5 Feedstock Utilization

A patent by CN101481368A utilizes ethylene byproduct "mixed C5" (containing CPD, isoprene, and piperylene) as both reactant and solvent. At 0–5°C, MAH selectively reacts with CPD, yielding NDA with 90% purity after crystallization. Benefits include:

-

Cost Reduction : Avoids DCPD cracking steps.

-

Waste Minimization : Unreacted alkenes (isoprene/piperylene) are recovered as "decyclized C5" .

Industrial-Scale Purification Techniques

Crude NDA mixtures are refined via:

化学反应分析

5-Norbornene-2,3-dicarboxylic anhydride undergoes several types of chemical reactions, including:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.

Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.

Polymerization: The compound is known for its reactivity in ring-opening metathesis polymerization (ROMP) using catalysts like the Grubbs third generation catalyst.

科学研究应用

Polymer Chemistry

Polyimide Production

One of the primary applications of 5-norbornene-2,3-dicarboxylic anhydride is in the synthesis of polyimides. It serves as a co-monomer in the production of polyamic acids, which are then thermally cyclized to form polyimides. These materials exhibit exceptional thermal stability and mechanical properties, making them suitable for high-temperature applications such as aerospace components and electrical insulation .

Case Study: NASA Research

Research conducted by NASA has demonstrated that polyimides synthesized from a mixture including this compound possess improved tensile properties compared to traditional polyimides. The study focused on optimizing the molecular weight and properties of these polymers through careful selection of the monomer ratios .

Coatings and Adhesives

Food Contact Materials

The European Food Safety Authority (EFSA) has evaluated the use of this compound in polyester-based coatings for metal cans. The findings indicate that when used as a co-monomer at levels up to 18.3% by weight, it does not pose safety concerns for consumers. The migration levels into food were found to be within acceptable limits, indicating its suitability for food contact applications .

Industrial Coatings

In industrial settings, nadic anhydride is utilized in varnishes and enamel paints due to its ability to enhance the thermal and chemical resistance of coatings. Its incorporation improves the durability and performance of these materials under harsh conditions .

Composite Materials

Reinforcement in Polymer Composites

this compound is employed as a curing agent in epoxy resins and is crucial in the development of advanced composite materials. These composites are used in various applications, including automotive parts and aerospace structures, where lightweight and high-strength materials are essential .

Case Study: Carbon Nanotube Composites

Research has shown that nadic anhydride can be used in conjunction with carbon nanotubes to create vertically aligned polymer films with enhanced mechanical properties. This application highlights its role in advancing nanotechnology within material science .

Specialty Chemicals

Plastics and Resins

This compound serves as an intermediate in producing alkyd resins and plasticizers, which are vital for manufacturing flexible plastics and coatings. Its unique reactivity allows for modifications that enhance the properties of these materials .

作用机制

The mechanism of action of 5-Norbornene-2,3-dicarboxylic anhydride involves its reactivity in various chemical reactions. In polymerization reactions, the compound undergoes ring-opening metathesis polymerization (ROMP) to form high molecular weight polymers . The presence of the norbornene moiety facilitates these reactions, making it a valuable compound in the synthesis of functionalized polymer materials .

相似化合物的比较

The following table summarizes key structural, physical, and functional differences between nadic anhydride and analogous compounds:

Key Differentiators :

Thermal Stability: Nadic anhydride-derived resins exhibit higher char yields (61%) than maleic anhydride analogs (56%) due to the rigid norbornene structure . BTDA, a dianhydride, surpasses both in thermal resistance, making it suitable for aerospace applications .

Isomerism and Reactivity :

- Nadic anhydride exists as endo and exo isomers, which equilibrate under heat. Reaction outcomes are largely independent of the starting isomer ratio, unlike maleic anhydride, which forms distinct cycloadducts .

- Methyl-nadic anhydride (a liquid at room temperature) offers better solubility in hydrophobic matrices, enabling applications in advanced composites .

Derivative Synthesis: Nadic anhydride derivatives (e.g., N-hydroxyimide, dimethyl esters) are pivotal in pharmaceuticals and polymer science, whereas maleic anhydride derivatives (e.g., maleimides) are prone to thermal degradation .

Epoxy Resin Modification :

- Blending nadic anhydride with epoxy resins (e.g., E-51) produces transparent, homogeneous composites with enhanced thermal stability (Tg > 200°C) .

- Maleic anhydride-modified epoxies degrade faster under thermal stress, limiting their use in high-performance coatings .

Isomer-Specific Behavior :

生物活性

5-Norbornene-2,3-dicarboxylic anhydride (often referred to as nadic anhydride) is a bicyclic compound widely used in various industrial applications, including the production of polymers and as a reactive intermediate in organic synthesis. Its biological activity has garnered attention due to its potential implications in food safety and therapeutic applications. This article reviews the biological activity of this compound, focusing on its toxicity, genotoxicity, and potential therapeutic effects.

This compound has the following chemical structure:

- Molecular Formula : C₉H₈O₃

- CAS Number : 826-62-0

- Molecular Weight : 164.16 g/mol

Genotoxicity

Systemic Toxicity

A subchronic oral toxicity study in rats assessed the systemic effects of this compound. The No Observed Adverse Effect Level (NOAEL) was determined to be significantly higher than typical human exposure levels, suggesting a large margin of safety for consumers . The study concluded that at concentrations up to 18.3% in polyester coatings for food packaging, the compound poses no safety concern.

Biological Activity and Mechanisms

This compound acts as an electrophile and can react with thiol groups in proteins. This reactivity is significant in understanding its potential cytotoxicity and anti-inflammatory properties:

- Covalent Modification : The compound's electrophilic nature allows it to form covalent bonds with cysteine residues in proteins, potentially leading to alterations in protein function and cellular signaling pathways .

- Cytotoxicity : Electrophilic compounds similar to this compound have been shown to exhibit cytotoxic effects by modifying cellular targets involved in critical biological processes. This property is being explored for therapeutic applications, particularly in cancer treatment .

Food Safety Applications

In a study assessing food contact materials, the migration levels of this compound into food were measured. The worst-case scenario indicated a migration of approximately 27 µg/kg food under specific conditions . This low level of migration supports its use as a co-monomer in polyester coatings without posing significant health risks.

常见问题

Basic Research Questions

Q. What is the standard laboratory synthesis method for 5-Norbornene-2,3-dicarboxylic anhydride?

The compound is synthesized via the Diels-Alder reaction between cyclopentadiene and maleic anhydride. Key steps include:

- Dissolving maleic anhydride in ethyl acetate, adding cyclopentadiene (generated via thermal cracking of dicyclopentadiene), and maintaining a slow cooling rate to minimize retro-Diels-Alder reactions .

- Using a mixed solvent system (ethyl acetate/hexane) to control polarity, promoting crystallization of the product. Typical yields range from 72–75%, with impurities attributed to incomplete crystallization or solvent retention .

- The reaction favors the endo isomer due to π-stacking stabilization during cycloaddition .

Q. How is this compound characterized post-synthesis?

- FTIR spectroscopy : Confirms anhydride carbonyl stretches (~1850 cm⁻¹ and ~1770 cm⁻¹) and norbornene backbone structure .

- NMR analysis : Retro-Diels-Alder experiments in teaching labs demonstrate thermal reversibility, with <sup>1</sup>H NMR identifying norbornene protons (δ 6.34 ppm) and anhydride protons (δ 3.00–3.46 ppm) .

- Melting point determination : Pure endo isomer melts at 162–165°C; deviations indicate impurities (e.g., residual solvents or unreacted reagents) .

Q. What are its primary applications in polymer science?

- Epoxy resin curing : Acts as a latent curing agent, enhancing thermal stability and mechanical strength in crosslinked networks .

- Polyimide synthesis : Used as a reactive end-capping agent to control molecular weight and introduce crosslinkable norbornene groups. For example, PMR-15 polyimides incorporate it for aerospace composites .

- Hybrid biocomposites : Modifies thermoset matrices to improve toughness and hydrolytic resistance .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in Diels-Alder synthesis?

- Solvent selection : Ethyl acetate dissolves maleic anhydride, while hexane induces crystallization. Avoid aqueous conditions to prevent hydrolysis to dicarboxylic acid .

- Temperature control : Slow cooling (0.5°C/min) minimizes cyclopentadiene volatilization and retro-Diels-Alder side reactions .

- Isomer separation : Repeated recrystallization from toluene isolates the endo isomer (>97% purity) .

Q. What challenges arise in synthesizing stable imide derivatives?

- Thermal sensitivity : Maleic anhydride-derived imides polymerize readily above 120°C, complicating purification. In contrast, norbornene-based imides (e.g., N-hydroxysuccinimide derivatives) exhibit better thermal stability .

- Moisture sensitivity : Anhydrides hydrolyze in humid environments; storage under inert gas (N2/Ar) is critical .

Q. How do exo and endo isomers affect polymerization behavior?

- ROMP (Ring-Opening Metathesis Polymerization) : endo-Norbornene derivatives polymerize faster due to steric accessibility, while exo isomers require harsher conditions (e.g., Grubbs catalysts at 60°C) .

- Biocatalytic functionalization : endo-2,3-dimethanol derivatives serve as precursors for antioxidant polymers via lipase-mediated transesterification .

Q. What green chemistry approaches are emerging for functionalizing this anhydride?

- Solvent-free synthesis : CAL-B (Candida antarctica lipase B) catalyzes transesterification of norbornene diols with phenolic esters, enabling sustainable antioxidant polymer production .

- Hydrosilylation : Platinum-catalyzed reactions with siloxanes yield silicone-modified norbornene derivatives for hydrophobic coatings .

Q. Data Contradictions and Analysis

- Melting point discrepancies : Lab-synthesized endo isomer (152–156°C) vs. literature values (162–165°C) suggest residual solvents or isomer mixtures. Recrystallization cycles in toluene improve purity .

- Yield limitations : Sub-75% yields in Diels-Alder synthesis are attributed to cyclopentadiene volatility and equilibrium-driven retro reactions. Excess diene or high-pressure reactors may improve efficiency .

Q. Safety and Handling

属性

IUPAC Name |

4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDQHSIWLOJIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55636-72-1 | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55636-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0047456 | |

| Record name | 2-Norbornene-5,6-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, White powder; [Sigma-Aldrich MSDS] | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Norbornene-2,3-dicarboxylic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

826-62-0, 2746-19-2, 129-64-6 | |

| Record name | 5-Norbornene-2,3-dicarboxylic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3999 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Himic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 826-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Norbornene-5,6-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-3,6-methanophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。